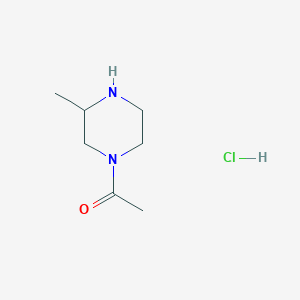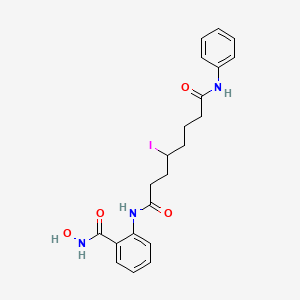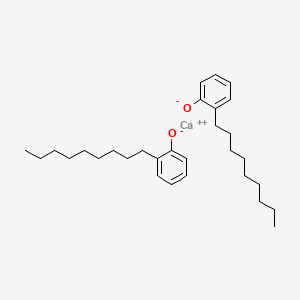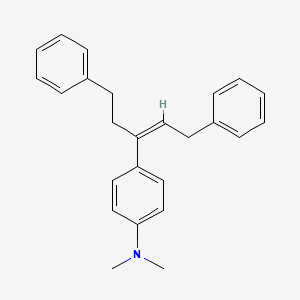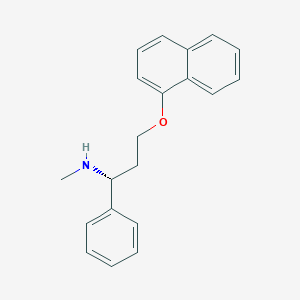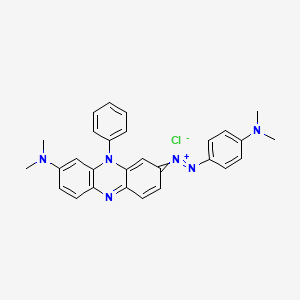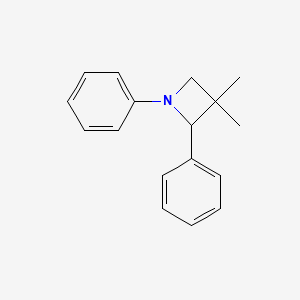
3,3-Dimethyl-1,2-diphenylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,2-diphenylazetidine is a heterocyclic organic compound with the molecular formula C₁₇H₁₉N It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2-diphenylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-1,2-diphenylazetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,2-diphenylazetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,2-diphenylazetidine involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
- 3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one
Comparison: 3,3-Dimethyl-1,2-diphenylazetidine is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
22606-96-8 |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,2-diphenylazetidine |
InChI |
InChI=1S/C17H19N/c1-17(2)13-18(15-11-7-4-8-12-15)16(17)14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3 |
Clave InChI |
YGXNFSBTSMOQPH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
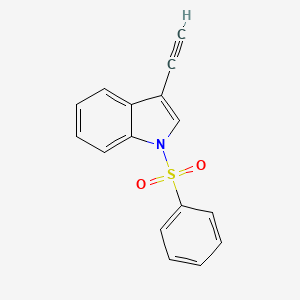
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
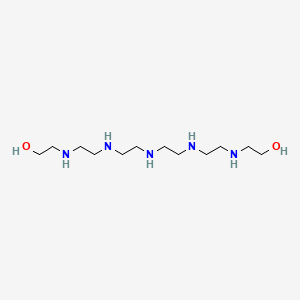
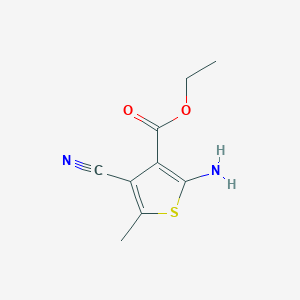
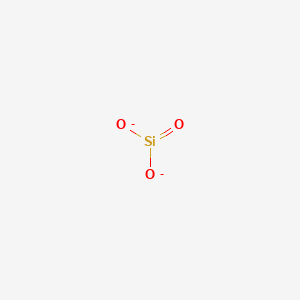
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
